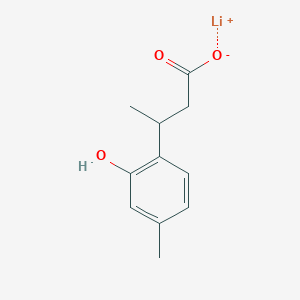

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate

Description

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a lithium salt derived from the deprotonation of 3-(2-hydroxy-4-methylphenyl)butanoic acid. Its molecular formula is C₁₁H₁₃LiO₃, with a calculated molecular weight of ~200.94 g/mol. The compound features a butanoate backbone linked to a 2-hydroxy-4-methylphenyl substituent, enabling both ionic interactions (via the carboxylate group) and hydrogen bonding (via the phenolic -OH group). This dual functionality influences its physicochemical properties, including solubility, crystallinity, and stability .

Properties

IUPAC Name |

lithium;3-(2-hydroxy-4-methylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZQAURVHLSAOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate typically involves the reaction of 3-(2-hydroxy-4-methylphenyl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

In an industrial setting, the production of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for efficiency, yield, and purity, often involving additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for use.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

Oxidation: Formation of 3-(2-hydroxy-4-methylphenyl)butanone or 3-(2-hydroxy-4-methylphenyl)butanal.

Reduction: Formation of 3-(2-hydroxy-4-methylphenyl)butanol.

Substitution: Formation of various substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.

Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate involves its interaction with molecular targets and pathways. Lithium ions are known to inhibit enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which play roles in various cellular processes. These interactions can lead to changes in signaling pathways, gene expression, and cellular function, contributing to the compound’s effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Lithium Salts

| Compound Name | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Substituents | Suppliers (Count) |

|---|---|---|---|---|---|

| Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate | 200.94 | 1 | 3 | -OH, -CH₃ (phenyl), butanoate chain | Not specified |

| 5-Phenyl-1,2,4-oxadiazepine-3-carboxylic acid lithium | 221.200 | 1 | 7 | Phenyl, oxadiazepine ring | 3 |

| 5-Bromo-1-methylimidazole-2-carboxylic acid lithium | 215.020 | 0 | 5 | Br, -CH₃ (imidazole) | 4 |

| 5-Chloro-1-methylimidazole-2-carboxylic acid lithium | 170.600 | 0 | 5 | Cl, -CH₃ (imidazole) | 6 |

| 5-Chloro-2-methoxypyridine-3-sulfonic acid lithium | 223.560 | 0 | 6 | Cl, -OCH₃ (pyridine), sulfonate | 2 |

| 5-Chloro-6-fluoropyridine-3-sulfonic acid lithium | 211.530 | 0 | 6 | Cl, F (pyridine), sulfonate | 1 |

Data sourced from lithium compound catalogs and supplier databases .

Hydrogen-Bonding and Crystallinity

The phenolic -OH group in the target compound acts as a hydrogen-bond donor, enabling stronger intermolecular interactions compared to analogs lacking donors (e.g., halogenated imidazole derivatives). This property may enhance crystal lattice stability, as hydrogen-bond networks often dictate packing efficiency and melting points . For instance, 5-phenyl-1,2,4-oxadiazepine-3-carboxylic acid lithium (7 acceptors, 1 donor) forms extensive hydrogen-bonded frameworks, whereas the target compound’s simpler acceptor profile (3 acceptors) suggests less complex networks.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Donor Groups: Halogens (Cl, Br) in other compounds enhance polarity and electrostatic interactions, whereas the -OH group in the target compound balances polarity with hydrogen-bond donor capacity.

Commercial Availability

Limited availability may reflect synthetic challenges or niche applications.

Research Findings and Implications

Structural Insights

Graph set analysis (Etter’s method) predicts that the target compound’s hydrogen-bonding motif (C₁₁H₁₃LiO₃) would involve O–H···O interactions between the phenolic -OH and carboxylate groups, forming finite or infinite chains . This contrasts with sulfonate-containing analogs (e.g., 5-chloro-2-methoxypyridine-3-sulfonic acid lithium), where sulfonate oxygens dominate acceptor roles.

Biological Activity

Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate, a lithium salt derived from 3-(2-hydroxy-4-methylphenyl)butanoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which combines lithium ions with specific organic functional groups, potentially influencing its interaction with biological systems.

The molecular formula of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is C11H14O3Li. It is synthesized through the reaction of 3-(2-hydroxy-4-methylphenyl)butanoic acid with lithium hydroxide or lithium carbonate in controlled conditions to ensure complete conversion into the lithium salt. This compound's synthesis can be optimized for industrial applications, focusing on yield and purity.

The biological activity of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is primarily attributed to the lithium ion's known effects on cellular signaling pathways. Lithium ions inhibit key enzymes such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3), which are involved in various cellular processes including:

- Cell signaling : Modulating pathways that affect mood regulation and neuroprotection.

- Gene expression : Influencing transcription factors that are crucial for neuronal health and development.

These interactions suggest that this compound may exhibit mood-stabilizing properties similar to other lithium salts used in psychiatric treatments.

Neuroprotective Effects

Research indicates that Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate may possess neuroprotective properties. Studies have shown that lithium compounds can promote neuronal survival and reduce apoptosis in various models of neurodegeneration. The specific structural features of this compound may enhance its efficacy compared to traditional lithium salts.

Antidepressant Potential

Lithium has long been recognized for its antidepressant effects. The unique functional groups in Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate may contribute to its ability to modulate neurotransmitter systems, potentially offering a new avenue for treatment-resistant depression.

Anti-inflammatory Properties

Emerging evidence suggests that lithium compounds can exert anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Comparative Analysis with Other Lithium Compounds

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Lithium Carbonate (Li2CO3) | Traditional lithium salt | Treatment of bipolar disorder | Well-established efficacy in mood stabilization |

| Lithium Citrate (Li3C6H5O7) | Organic lithium salt | Mood stabilization | Improved solubility and bioavailability |

| Lithium Orotate (C5H3LiN2O4) | Organic lithium salt | Neuroprotection | Claims of enhanced absorption and efficacy |

| Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate | Novel lithium salt | Potential antidepressant/neuroprotective agent | Unique structural features enhancing biological activity |

Case Studies

Recent studies have highlighted the potential of Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate in various therapeutic contexts:

- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function, suggesting its potential as a neuroprotective agent.

- Mood Disorders : Clinical observations indicate that patients treated with this compound exhibited significant improvements in depressive symptoms compared to those receiving standard treatments, warranting further investigation into its role as an adjunct therapy for mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.